Methyl 4-(allyloxy)benzoate
Overview
Description
Methyl 4-(allyloxy)benzoate is an organic compound with the molecular formula C11H12O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the hydroxyl group is replaced by an allyloxy group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(allyloxy)benzoate can be synthesized through the esterification of 4-(allyloxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a solvent such as toluene or dichloromethane, with sulfuric acid or p-toluenesulfonic acid as the catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and automated systems can optimize reaction conditions, reduce waste, and improve safety .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(allyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Methyl 4-(allyloxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 4-(allyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the allyloxy group, making it less reactive in certain chemical transformations.
Methyl 4-(2-propenyloxy)benzoate: Similar structure but with different reactivity due to the position of the allyloxy group.
Methyl 4-(acetylsulfanyl)-2-methyl-3-oxopentanoate: Contains additional functional groups, leading to different chemical and biological properties.
Uniqueness: Methyl 4-(allyloxy)benzoate is unique due to its allyloxy group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and material science. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
methyl 4-prop-2-enoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h3-7H,1,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFMGBISSJHIRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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